molecular formula C17H14N4S B5659833 1-(1,3-benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine

1-(1,3-benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine

Cat. No. B5659833
M. Wt: 306.4 g/mol
InChI Key: GSMUXMUMERCXHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 1-(1,3-benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine often involves condensation reactions, cyclization, and the use of various reagents to introduce specific functional groups. For instance, Uma et al. (2017) detailed the synthesis of closely related compounds through the condensation of certain pyrazolone derivatives with different aromatic amines, leading to the production of derivatives that exhibit significant biological activities (Uma et al., 2017).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a benzothiazolyl group attached to a pyrazolone core, which significantly influences their electronic and spatial configuration. Rurack et al. (2000) explored the spectroscopic properties of similar compounds, highlighting how substituents and solvent polarity affect their molecular structure and photophysical behavior (Rurack et al., 2000).

Chemical Reactions and Properties

The chemical reactivity of 1-(1,3-benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine derivatives encompasses a broad spectrum of reactions, including interactions with various amines, aldehydes, and metal ions. For example, Atta (1999) investigated the reactions of related compounds with amines, elucidating the formation of diverse substituted derivatives and their potential applications (Atta, 1999).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for their practical applications. Studies often employ techniques like X-ray diffraction to elucidate their solid-state structures, providing insights into their stability and interactions at the molecular level. Portilla et al. (2007) presented detailed analyses of hydrogen-bonded structures in similar molecules, demonstrating the impact of molecular conformation on their physical properties (Portilla et al., 2007).

properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-methyl-4-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4S/c1-11-15(12-7-3-2-4-8-12)16(18)21(20-11)17-19-13-9-5-6-10-14(13)22-17/h2-10H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMUXMUMERCXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC=CC=C2)N)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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